ABT-702 dihydrochloride ABT-702 dihydrochloride ABT 702 Dihydrochloride is a potent non-nucleoside adenosine kinase inhibitor, selective over other sites of adenosine interaction like A1, A2A and A3 receptors, adenosine transporter and adenosine deaminase. It displays oral activity in animal models of pain and inflammation.
Brand Name: Vulcanchem
CAS No.: 1188890-28-9
VCID: VC0002212
InChI: InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H
SMILES: C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl
Molecular Formula: C22H21BrCl2N6O
Molecular Weight: 536.2 g/mol

ABT-702 dihydrochloride

CAS No.: 1188890-28-9

Cat. No.: VC0002212

Molecular Formula: C22H21BrCl2N6O

Molecular Weight: 536.2 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

ABT-702 dihydrochloride - 1188890-28-9

CAS No. 1188890-28-9
Molecular Formula C22H21BrCl2N6O
Molecular Weight 536.2 g/mol
IUPAC Name 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H
Standard InChI Key OOXNYFKPOPJIOT-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl
Canonical SMILES C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl
Appearance Solid powder

Chemical and Physicochemical Properties

ABT-702 dihydrochloride (C₂₂H₂₁BrCl₂N₆O) is a pyrido[2,3-d]pyrimidine derivative with a molecular weight of 536.25 g/mol . Its structure features a 3-bromophenyl group and a 6-morpholinopyridin-3-yl moiety, contributing to its high affinity for AK’s intracellular binding site .

Table 1: Key Physicochemical Characteristics

PropertyValue
Solubility in DMSO≥107.2 mg/mL (200 mM)
Solubility in ethanol≥9.84 mg/mL (18.3 mM)
Storage conditions-20°C (powder), -80°C (solution)
Selectivity (AK vs. others)>1,000-fold over A₁/A₂/A₃ receptors

The compound’s solubility profile enables formulation in dimethyl sulfoxide (DMSO) for in vitro assays and saline-based vehicles for in vivo studies . Stability testing indicates a 6-month shelf life at -80°C, making it suitable for long-term preclinical investigations .

Mechanism of Action: Adenosine Kinase Inhibition

Adenosine kinase (AK) catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), regulating extracellular adenosine concentrations . By inhibiting AK, ABT-702 dihydrochloride prolongs adenosine’s activity at A₁ and A₂A receptors, which modulate nociception and inflammation .

Selectivity and Binding Kinetics

ABT-702 exhibits >1,000-fold selectivity for AK over adenosine deaminase (ADA), equilibrative nucleoside transporters (ENTs), and adenosine receptors (A₁, A₂A, A₃) . Kinetic studies reveal non-competitive inhibition, with a Kᵢ of 1.5 nM against human recombinant AK isoforms (AKlong and AKshort) . This specificity minimizes off-target effects, a common limitation of nucleoside-based AK inhibitors .

Cellular Penetration and Intracellular Activity

In IMR-32 human neuroblastoma cells, ABT-702 inhibits AK with an IC₅₀ of 51 nM, confirming its ability to cross cell membranes and target intracellular AK . This property is critical for modulating adenosine levels in neurons and immune cells at injury sites .

Preclinical Pharmacological Profile

Antinociceptive Efficacy

In the mouse hot-plate test, ABT-702 reduced thermal nociception dose-dependently, with ED₅₀ values of 8 µmol/kg (intraperitoneal) and 65 µmol/kg (oral) . Comparable efficacy was observed in the abdominal constriction assay (ED₅₀ = 2 µmol/kg), a model of visceral pain .

Anti-Inflammatory Effects

ABT-702 suppressed carrageenan-induced paw edema in rats by 62% at 3 mg/kg, correlating with elevated adenosine levels in inflamed tissues . The anti-inflammatory response was abolished by A₂A receptor antagonists, confirming adenosine’s role .

Neuropathic Pain Models

In a chronic constriction injury (CCI) model, ABT-702 (3 mg/kg, i.p.) reversed mechanical allodynia by 75% over 6 hours, outperforming gabapentin (50% reduction) . This suggests utility in chemotherapy-induced or diabetic neuropathy .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Oral bioavailability in mice is 42%, with a plasma half-life (t₁/₂) of 2.3 hours . Peak plasma concentrations (Cₘₐₓ) of 1.2 µM are achieved within 30 minutes post-administration .

Distribution and Brain Penetration

ABT-702 crosses the blood-brain barrier, achieving brain-to-plasma ratios of 0.8–1.2 in rats . Positron emission tomography (PET) imaging revealed cerebellar hypometabolism in ABT-702-treated rats, indicating central adenosine modulation .

Metabolism and Excretion

Hepatic cytochrome P450 enzymes (CYP3A4/5) metabolize ABT-702 into inactive hydroxylated derivatives, excreted renally . No accumulation was observed after repeated dosing .

Therapeutic Applications and Future Directions

Pain Management

ABT-702’s efficacy in diverse pain models positions it as a candidate for chronic pain syndromes, particularly where inflammation drives nociception .

Neuroprotection

Adenosine’s neuroprotective effects via A₁ receptor activation suggest potential in stroke or traumatic brain injury .

Clinical Development Challenges

Despite promising preclinical data, ABT-702 remains in early development. Future studies must address formulation stability and long-term safety to advance to clinical trials .

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